![molecular formula C9H9N5O2 B1492503 ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate CAS No. 1706434-83-4](/img/structure/B1492503.png)
ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C9H9N5O2 . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been studied extensively . Various methods have been developed, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied . These compounds are known to participate in a variety of reactions, contributing to their wide range of biological activities.Scientific Research Applications
Inhibitors of α-Glucosidase
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate derivatives have been explored for their potential as α-glucosidase inhibitors, which is significant for the therapeutic management of type 2 diabetes. A study synthesized and evaluated pyridazine-based 1,2,3-triazole derivatives, revealing compounds with significant inhibitory activities against yeast and rat α-glucosidase enzymes. One of the potent compounds demonstrated IC50 values comparable to the positive control, acarbose, indicating its potential for further development as an anti-diabetic agent. Docking studies highlighted the importance of hydrophobic and hydrogen bonding interactions for ligand-enzyme complex stability, suggesting a targeted approach for designing effective α-glucosidase inhibitors (Moghimi et al., 2021).
Synthetic Methodologies and Chemical Transformations
This compound serves as a precursor in the synthesis of densely functionalized heterocyclic molecules. Research has demonstrated the utility of related compounds in generating novel pyridazine, fulvene derivatives, and azulene frameworks through intramolecular cyclization. These synthetic pathways are crucial for the development of complex molecular structures that have applications in various fields of chemistry and pharmaceuticals, providing insights into efficient and novel substrate handling for electrophilic substitution reactions (Devendar et al., 2013).
Antimicrobial Compounds
The chemical framework of this compound is also instrumental in the development of antimicrobial agents. By undergoing various chemical transformations, derivatives of this compound have been evaluated for their antibacterial activities. Such studies are pivotal in discovering new antimicrobial agents that could be effective against resistant strains of bacteria, addressing a critical need in public health for novel antibiotics (Azab et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with human microglia and neuronal cell models .
Mode of Action
Triazole-pyrimidine hybrids have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future research directions for ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate and similar compounds are likely to continue exploring their synthesis, properties, and potential biological applications . The low cost and wide availability of triazoles make them attractive for drug development .
properties
IUPAC Name |
ethyl 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-2-16-9(15)7-3-4-8(13-12-7)14-6-10-5-11-14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDIRUTZTZYJLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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